molecular formula C22H24N2O4 B11953066 Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate CAS No. 853318-21-5

Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate

Cat. No.: B11953066
CAS No.: 853318-21-5
M. Wt: 380.4 g/mol
InChI Key: ATNUQGAQCUNPOK-UHFFFAOYSA-N
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Description

Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate is a complex organic compound with the molecular formula C22H24N2O4. This compound is part of the pyrrolo[1,2-B]pyridazine family, known for their diverse biological activities and applications in various fields of research .

Preparation Methods

The synthesis of Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2-nitrobenzaldehydes and 2-methylfurans, followed by oxidative furan ring opening with a diazonium cation. The resulting cinnoline undergoes intramolecular alkylation with secondary allyl alcohol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. It may inhibit specific enzymes or receptors, leading to its observed biological effects. For instance, it could inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .

Comparison with Similar Compounds

Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.

Properties

CAS No.

853318-21-5

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

InChI

InChI=1S/C22H24N2O4/c1-5-17-19(21(25)27-6-2)20(22(26)28-7-3)18-13-12-16(23-24(17)18)15-10-8-14(4)9-11-15/h8-13H,5-7H2,1-4H3

InChI Key

ATNUQGAQCUNPOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C2N1N=C(C=C2)C3=CC=C(C=C3)C)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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